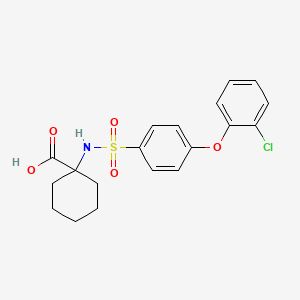

![molecular formula C10H10N4O4 B1461854 Methyl 7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 2104152-61-4](/img/structure/B1461854.png)

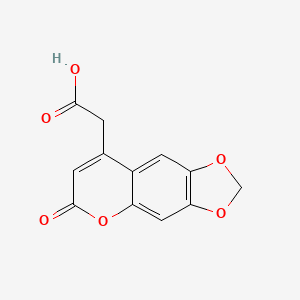

Methyl 7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Descripción general

Descripción

“Methyl 7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that falls under the category of triazolopyrimidines . Triazolopyrimidines are widely used in the design of anticancer agents .

Molecular Structure Analysis

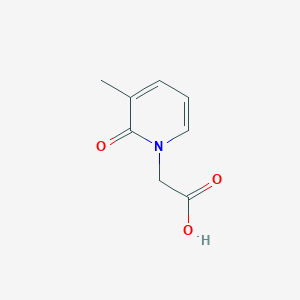

The molecular structure of this compound includes a triazolopyrimidine core with a methoxy-2-oxoethyl group at the 7-position and a carboxylate group at the 6-position . The exact 3D structure is not available in the current literature.Aplicaciones Científicas De Investigación

Anticancer Agents

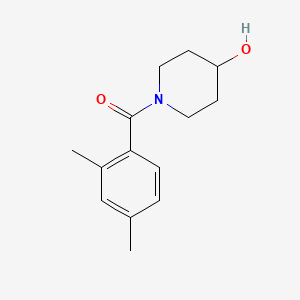

The [1,2,4]triazolo[1,5-a]pyrimidine and indole skeletons are widely used to design anticancer agents . A series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives were designed and synthesized by the molecular hybridization strategy . Among them, compound H12 exhibited the most active antiproliferative activities against MGC-803, HCT-116, and MCF-7 cells . It could inhibit the growth and colony formation of MGC-803 cells . It also exhibited significant inhibitory effects on the ERK signaling pathway, resulting in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .

RORγt Inverse Agonists

This compound exhibits activity as RORγt inverse agonists . RORγt is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells, which are involved in the pathogenesis of several autoimmune diseases.

PHD-1 Inhibitors

It also acts as PHD-1 inhibitors . PHD-1 is a prolyl hydroxylase domain-containing protein that plays a key role in cellular responses to hypoxia.

JAK1 and JAK2 Inhibitors

The compound is utilized as JAK1 and JAK2 inhibitors . The Janus kinases (JAKs) are a family of intracellular, nonreceptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway.

Cardiovascular Disorders

These compounds are utilized in the treatment of cardiovascular disorders . They can help manage conditions such as hypertension, heart failure, and ischemic heart disease.

Type 2 Diabetes Treatment

The compound is used in the treatment of type 2 diabetes . It can help regulate blood glucose levels and improve insulin sensitivity.

Hyperproliferative Disorders

It is used in the treatment of hyperproliferative disorders . These are conditions characterized by the excessive proliferation of cells, which can lead to diseases like psoriasis and cancer.

HIV TAR RNA Binding

The compound has been used in investigations of the pharmacological activity caused by binding to HIV TAR RNA . This could potentially lead to new treatments for HIV.

Direcciones Futuras

The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential biological activities. Given the known anticancer activity of triazolopyrimidines , this compound could be of interest in the development of new anticancer drugs.

Mecanismo De Acción

Target of Action

Methyl 7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . Compounds in this class have been found to exhibit inhibitory activity against various targets such as tyrosyl DNA phosphodiesterase 2 (TDP2), mutant forms of epidermal growth factor receptor kinase (L858R-T790M), and lysine-specific histone demethylase 1 (LSD1/KDM1A) .

Mode of Action

It is suggested that the inhibitory mechanism of similar compounds is due to the molecules chemisorption on the target’s surface and the formation of self-organizing protective layers .

Biochemical Pathways

Compounds of the 1,2,4-triazolo[1,5-a]pyrimidine class have been found to interact with various biochemical pathways related to their targets .

Result of Action

Compounds of the 1,2,4-triazolo[1,5-a]pyrimidine class have been found to exhibit various biological activities, including antibacterial, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anticancer, anti-epileptic, and anti-tripanosomiasis activities .

Action Environment

It is known that the degree of protection provided by similar compounds generally grows with an increase in the inhibitor concentration .

Propiedades

IUPAC Name |

methyl 7-(2-methoxy-2-oxoethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O4/c1-17-8(15)3-7-6(9(16)18-2)4-11-10-12-5-13-14(7)10/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROHEMFPXVUULM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=NC2=NC=NN12)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-(2-methoxy-2-oxoethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Naphthalen-2-yl-methyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate](/img/structure/B1461780.png)

![N-[1-(2-fluorophenyl)ethyl]cyclopropanamine hydrochloride](/img/structure/B1461784.png)

![4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B1461785.png)

![1-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B1461787.png)

![methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1461794.png)